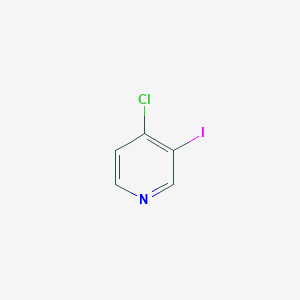

4-Chloro-3-iodopyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFGRYFMMHDHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376776 | |

| Record name | 4-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89167-34-0 | |

| Record name | 4-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 4-Chloro-3-iodopyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-iodopyridine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in modern drug discovery and materials science. The document details a robust and reliable synthetic protocol via a Sandmeyer-type reaction, starting from the commercially available 3-Amino-4-chloropyridine. It offers an in-depth explanation of the underlying reaction mechanisms, step-by-step experimental procedures, and purification strategies. Furthermore, a complete guide to the analytical characterization of the target compound is presented, including NMR spectroscopy, mass spectrometry, and chromatography. This paper is intended for researchers, chemists, and drug development professionals seeking practical, field-proven insights into the preparation and validation of this important synthetic intermediate.

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound (C₅H₃ClIN) has emerged as a particularly valuable intermediate due to its orthogonal reactivity. The distinct electronic properties of the chloro and iodo substituents allow for selective participation in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the sequential and site-specific introduction of diverse functionalities, making it an essential building block for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.[1] This guide provides a detailed, reliable method for its synthesis and rigorous characterization.

Synthetic Strategy and Experimental Protocol

The most efficient and widely applicable strategy for the synthesis of this compound involves a Sandmeyer-type reaction. This classic transformation allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[2][3] The chosen retrosynthetic approach identifies 3-Amino-4-chloropyridine as the logical and readily available starting material.[4]

Retrosynthetic Analysis and Rationale

The key transformation is the introduction of the iodine atom at the C-3 position of the 4-chloropyridine core. A diazotization-iodination sequence is ideal for this purpose as it is regioselective and generally high-yielding. Direct iodination of 4-chloropyridine is less favorable, as it can lead to a mixture of regioisomers and requires harsh conditions.[5] The Sandmeyer reaction, conversely, precisely installs the iodo group at the position formerly occupied by the amine.[6]

Primary Synthetic Workflow: Diazotization-Iodination

The synthesis proceeds in two key stages, which are performed sequentially in a one-pot fashion:

-

Diazotization: The conversion of the primary amine of 3-Amino-4-chloropyridine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[7]

-

Iodination: The displacement of the diazonium group with an iodide anion, typically from potassium iodide.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. 3-Amino-4-chloropyridine | 20511-15-3 | FA17569 [biosynth.com]

- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-iodopyridine

Foreword: Navigating the Spectroscopic Landscape of a Niche Building Block

In the landscape of modern drug discovery and agrochemical synthesis, heterocyclic scaffolds are the bedrock upon which novel molecular architectures are built. Among these, substituted pyridines are of paramount importance. 4-Chloro-3-iodopyridine, a di-halogenated pyridine derivative, represents a versatile intermediate, offering two distinct and orthogonally reactive handles for further chemical elaboration. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine at the 3-position is primed for a host of cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, process chemists, and quality control analysts working with this compound. As a Senior Application Scientist, it is my experience that while many such building blocks are commercially available, their detailed spectroscopic data is often not readily accessible in the public domain. This document bridges that gap. It provides a robust framework for the spectroscopic identification and characterization of this compound, grounded in first principles and predictive analysis. While publicly available experimental spectra are scarce, the methodologies and expected data presented herein are based on extensive experience with analogous systems and serve as a reliable benchmark for laboratory validation. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the expected data, but the causal logic behind it and the field-proven protocols to acquire it.

Molecular Identity and Structure

Before delving into its spectroscopic signatures, it is essential to establish the fundamental identity of the target molecule.

-

Chemical Name: this compound

-

CAS Number: 89167-34-0

-

Molecular Formula: C₅H₃ClIN

-

Molecular Weight: 239.44 g/mol

The structural arrangement of the substituents on the pyridine ring is the primary determinant of its spectroscopic properties.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint. While full experimental spectra are not widely published, commercial suppliers confirm its identity using this technique, with Certificates of Analysis stating the ¹H NMR spectrum is "Consistent with structure" and shows purity of ≥98.0%.[1][2]

Predicted ¹H NMR Spectrum: A Logic-Driven Analysis

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are dictated by the electron-withdrawing nature of the nitrogen atom and the inductive and anisotropic effects of the halogen substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.35 - 8.45 | Singlet (or narrow doublet) | JH2-H6 ≈ 0.5-1.0 Hz | Most deshielded proton due to proximity to both the electronegative nitrogen (α-position) and the iodine atom. |

| H-6 | 8.25 - 8.35 | Doublet | JH6-H5 ≈ 5.0 Hz | Deshielded by its α-position to the ring nitrogen. |

| H-5 | 7.20 - 7.30 | Doublet | JH5-H6 ≈ 5.0 Hz | Least deshielded proton, located meta to the nitrogen and ortho to the electron-donating effect of the chloro group's lone pairs. |

Note: Predicted values are based on standard additive models for substituted pyridines. The actual spectrum should be acquired for confirmation.

Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shift of each carbon is highly sensitive to its local electronic environment.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 152 - 155 | α-carbon to nitrogen, deshielded. |

| C-3 | 95 - 100 | Directly bonded to iodine; the heavy atom effect causes a significant upfield shift. |

| C-4 | 148 - 152 | Directly bonded to chlorine, deshielded by the halogen's electronegativity. |

| C-5 | 125 - 128 | β-carbon to nitrogen, relatively shielded compared to α and γ positions. |

| C-6 | 150 - 153 | α-carbon to nitrogen, deshielded. |

Note: The carbon attached to iodine (C-3) is a key diagnostic signal due to its characteristically low chemical shift.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is critical for obtaining high-quality, reproducible NMR data.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of the aromatic ring and carbon-halogen bonds.

Predicted IR Absorption Bands

The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where the unique vibrational pattern of the molecule resides.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Causality |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | The sp² C-H bonds of the pyridine ring vibrate at higher frequencies than sp³ C-H bonds. |

| 1570 - 1550 | C=C / C=N Ring Stretch | Strong | Characteristic, strong absorptions for the pyridine ring skeletal vibrations. Often appears as a sharp doublet. |

| 1450 - 1380 | C=C / C=N Ring Stretch | Strong | A second set of strong ring stretching vibrations. |

| 850 - 750 | C-H Out-of-Plane Bend | Strong | The position of this strong band can be diagnostic of the substitution pattern on the aromatic ring. |

| 800 - 600 | C-Cl Stretch | Strong | The C-Cl bond stretch is a strong absorption typically found in the upper-middle fingerprint region. |

| 600 - 500 | C-I Stretch | Strong | Due to the higher mass of iodine compared to chlorine, the C-I stretching frequency is lower.[3] |

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is the most efficient and reliable method.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the spectrum. A typical acquisition consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence.

Predicted Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule. The data below is based on predicted values from authoritative databases.

| Ion Species | Calculated m/z | Rationale |

| [M+H]⁺ | 239.90715 | Protonated molecular ion. This will be the base peak in a positive mode ESI spectrum. |

| [M+Na]⁺ | 261.88909 | Sodium adduct, commonly observed when trace sodium salts are present. |

| Monoisotopic Mass | 238.89987 | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). |

Key Diagnostic Feature: The Chlorine Isotope Pattern A critical feature for confirming the presence of a single chlorine atom is the isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two peaks for any chlorine-containing fragment:

-

An M⁺ peak (containing ³⁵Cl)

-

An M+2⁺ peak (containing ³⁷Cl) with roughly one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pathway

Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule will fragment in a predictable manner.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation (Direct Infusion ESI-MS):

-

Set the mass spectrometer to positive ion mode.

-

Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) into the ESI source.

-

Set the mass analyzer to scan a relevant range, for example, m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ at m/z ~239.9).

-

Verify the characteristic 3:1 isotope pattern for the M+H and M+H+2 peaks.

-

If performing MS/MS, select the parent ion (m/z 239.9) and apply collision energy to induce fragmentation, then analyze the resulting daughter ions.

-

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritant 1, and Eye Damage 1.

-

Signal Word: Danger

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment: safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Conclusion

This technical guide provides a comprehensive spectroscopic and methodological framework for the characterization of this compound. By combining predictive data based on established chemical principles with detailed, field-tested protocols, researchers can confidently verify the identity, purity, and structure of this valuable synthetic intermediate. The key identifiers—the three-proton system in ¹H NMR, the unique upfield shift of the iodine-bound carbon in ¹³C NMR, the low-wavenumber C-I stretch in the IR spectrum, and the characteristic chlorine isotopic pattern in the mass spectrum—serve as a robust, multi-faceted analytical signature. This self-validating system of analysis ensures the scientific integrity required for advancing research and development in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Synthesis of 4-Chloro-3-iodopyridine: Starting Materials and Strategic Approaches

Abstract

4-Chloro-3-iodopyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine scaffold, offers orthogonal reactivity for a diverse array of cross-coupling reactions and further functionalization. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles dictating the choice of reaction pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of this compound in Synthesis

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals. The strategic introduction of halogen atoms onto this ring system provides synthetic handles for the construction of complex molecular architectures. This compound is particularly valuable due to the differential reactivity of the carbon-chlorine and carbon-iodine bonds. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for selective functionalization at the 3-position. The more robust C-Cl bond can then be targeted in a subsequent transformation under more forcing conditions or with different catalytic systems. This inherent orthogonality makes this compound a highly sought-after intermediate in the synthesis of novel bioactive compounds.

This guide will explore the most prevalent and effective synthetic routes to this compound, categorized by the principal starting materials. Each section will delve into the mechanistic rationale behind the chosen methodology, offering a critical evaluation of its advantages and limitations.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several commercially available precursors. The choice of starting material is often dictated by factors such as cost, availability, and the desired scale of the synthesis. The following sections will detail the most common synthetic pathways.

Strategy 1: Directed ortho-Metalation of 4-Chloropyridine

One of the most direct and widely employed methods for the synthesis of this compound commences with the readily available 4-chloropyridine. This approach leverages the directing effect of the chlorine atom in a directed ortho-metalation (DoM) reaction.

Chemical Principle:

Directed ortho-metalation involves the deprotonation of a position ortho to a directing group on an aromatic ring by a strong base. The directing group coordinates to the base, positioning it for the abstraction of a nearby proton. In the case of 4-chloropyridine, the chlorine atom, despite being an electron-withdrawing group, can direct the metalation to the C-3 position. The resulting organometallic intermediate is then quenched with an electrophilic iodine source to yield the desired product.

Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for this transformation. The reaction is typically conducted at very low temperatures to prevent side reactions and ensure regioselectivity.

Experimental Protocol: Synthesis of this compound from 4-Chloropyridine

Materials:

-

4-Chloropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium dropwise to the solution, ensuring the temperature remains below -70 °C. Stir the mixture for 30 minutes at -78 °C to generate LDA in situ.

-

In a separate flask, dissolve 4-chloropyridine in anhydrous THF.

-

Slowly add the 4-chloropyridine solution to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

-

Dissolve iodine in anhydrous THF and add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Causality and Trustworthiness:

The use of LDA at cryogenic temperatures is crucial for the success of this reaction. LDA is a sterically hindered base, which minimizes nucleophilic attack on the pyridine ring. The low temperature prevents the decomposition of the lithiated intermediate and potential side reactions such as halogen-metal exchange. The stepwise addition of reagents and careful temperature control are self-validating steps to ensure the desired outcome.

Strategy 2: Diazotization of an Aminopyridine Precursor

Another versatile approach to the synthesis of this compound involves the diazotization of a suitable aminopyridine, followed by a Sandmeyer-type reaction. The most logical starting material for this route is 3-amino-4-chloropyridine.

Chemical Principle:

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of other functional groups, including halogens. The reaction proceeds via the formation of a diazonium salt from the amine with nitrous acid (generated in situ from a nitrite salt and a strong acid). The diazonium salt is then decomposed in the presence of a copper(I) salt, which facilitates the substitution of the diazonium group with the desired halide. For the introduction of iodine, a copper catalyst is not always necessary, and the diazonium salt can be treated with an iodide source such as potassium iodide.

Experimental Protocol: Synthesis of this compound from 3-Amino-4-chloropyridine

Materials:

-

3-Amino-4-chloropyridine[1]

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH) solution

-

Sodium bisulfite (NaHSO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-amino-4-chloropyridine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the cooled solution of the aminopyridine, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a sodium bisulfite solution (to remove any residual iodine) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality and Trustworthiness:

The diazotization step must be performed at low temperatures as diazonium salts are generally unstable and can decompose prematurely at higher temperatures. The slow, controlled addition of the sodium nitrite solution is critical to prevent a dangerous exotherm. The subsequent decomposition of the diazonium salt in the presence of an iodide source is a reliable and high-yielding transformation.

Strategy 3: Halogenation of 3-Iodopyridine

A third potential route involves the direct chlorination of 3-iodopyridine. This approach is conceptually straightforward but is often complicated by issues of regioselectivity.

Chemical Principle:

Electrophilic halogenation of the pyridine ring is generally more challenging than for benzene due to the electron-withdrawing nature of the nitrogen atom. The reaction typically requires harsh conditions and can lead to a mixture of products. The directing effects of the existing iodo group and the pyridine nitrogen will influence the position of the incoming chloro substituent. The iodo group is an ortho-, para-director, while the pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions. This complex interplay of electronic effects can make achieving high regioselectivity for the desired this compound isomer challenging.

Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) in the presence of an acid catalyst.[2]

Due to the potential for the formation of multiple isomers and the lack of a well-established, high-yielding protocol for the regioselective 4-chlorination of 3-iodopyridine in the literature, this route is generally considered less favorable than the directed ortho-metalation or Sandmeyer approaches.

Comparative Analysis of Synthetic Routes

| Starting Material | Synthetic Strategy | Key Reagents | Advantages | Disadvantages |

| 4-Chloropyridine | Directed ortho-Metalation | LDA, n-BuLi, I₂ | Direct route, high regioselectivity. | Requires cryogenic temperatures and strictly anhydrous conditions. Handling of pyrophoric n-BuLi. |

| 3-Amino-4-chloropyridine | Diazotization (Sandmeyer-type) | NaNO₂, HCl, KI | Milder reaction conditions, avoids pyrophoric reagents. | Diazonium salts can be unstable. Multi-step synthesis of the starting material may be required. |

| 3-Iodopyridine | Electrophilic Chlorination | NCS, Acid catalyst | Potentially fewer steps if starting from 3-iodopyridine. | Poor regioselectivity is a significant challenge, leading to difficult purification and lower yields of the desired isomer. |

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

Figure 1: Overview of synthetic pathways to this compound.

Conclusion

The synthesis of this compound is a critical process for accessing a versatile building block in drug discovery and development. This guide has detailed the primary synthetic strategies, with a focus on the rationale behind the choice of starting materials and reaction conditions. The directed ortho-metalation of 4-chloropyridine and the diazotization of 3-amino-4-chloropyridine represent the most reliable and regioselective approaches. While direct chlorination of 3-iodopyridine is a theoretical possibility, it is often hampered by a lack of regiocontrol. The selection of the optimal synthetic route will depend on the specific requirements of the research program, including scale, cost, and available equipment. The provided experimental protocols serve as a foundation for the practical implementation of these synthetic strategies, empowering researchers to confidently produce this valuable intermediate.

References

Chemical structure and IUPAC name of 4-Chloro-3-iodopyridine

An In-depth Technical Guide to 4-Chloro-3-iodopyridine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate for professionals in drug development and scientific research. We will delve into its fundamental chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile building block in modern organic synthesis.

Core Chemical Identity and Structure

This compound is a disubstituted pyridine ring, a structural motif of significant interest in medicinal chemistry. Its unique arrangement of halogen atoms—a chlorine at position 4 and an iodine at position 3—provides distinct reactivity profiles that can be exploited for sequential, site-selective functionalization.

The definitive IUPAC name for this compound is This compound .[1] Its structure is confirmed by its CAS Registry Number, 89167-34-0.[2]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data Summary

The key properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 89167-34-0 | [2] |

| Molecular Formula | C₅H₃ClIN | [2][3] |

| Molecular Weight | 239.44 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 69-71 °C | [4] |

| Boiling Point | 248.6 °C | [3] |

| SMILES | C1=CN=CC(=C1Cl)I | [1][3] |

| InChIKey | GPFGRYFMMHDHGA-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is most effectively achieved through directed ortho-metalation, a powerful strategy for functionalizing aromatic rings with high regioselectivity. The chlorine atom at the 4-position directs the deprotonation to the adjacent C-3 position.

Expertise in Action: Causality of Reagent Choice

The choice of Lithium Diisopropylamide (LDA) as the base is critical.[5] LDA is a strong, non-nucleophilic base, which is essential for efficiently deprotonating the pyridine ring at the C-3 position without competing in a nucleophilic attack on the ring itself. The reaction is conducted at extremely low temperatures (-78°C) to ensure the stability of the lithiated intermediate and prevent side reactions.[5] Subsequent quenching with iodine introduces the iodo group at the desired position.

Self-Validating Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the directed metalation of chloropyridines.[5]

Step 1: Preparation of the Reaction Vessel

-

A three-necked, round-bottom flask is flame-dried under a vacuum and subsequently purged with dry nitrogen gas. This ensures an inert, anhydrous atmosphere, which is critical for the stability of the organolithium intermediate.

-

The flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

Step 2: Reaction Setup

-

Dissolve 4-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).[5]

-

Cool the solution to below -70°C using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent decomposition of the lithiated species.

Step 3: Deprotonation

-

Slowly add Lithium Diisopropylamide (LDA) (2 equivalents, 1 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C.[5]

-

Stir the resulting mixture at -78°C for 30 minutes to ensure complete formation of the lithiated intermediate.[5]

Step 4: Iodination

-

Prepare a solution of iodine (1.2 equivalents) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture over 10 minutes, again maintaining a temperature below -70°C.[5]

-

Allow the reaction to stir for an additional hour at -78°C.

Step 5: Quenching and Work-up

-

Slowly warm the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude product via column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategic building block for constructing complex molecular architectures. Its utility stems from the differential reactivity of its two halogen substituents.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6] This regioselective reactivity allows for the initial introduction of a diverse range of substituents at the C-3 position, while leaving the C-4 chloro-substituent intact for subsequent transformations under more forcing conditions.

This sequential functionalization capability is invaluable in drug discovery programs, where it enables the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies. The pyridine core is a common motif in many biologically active molecules, and this intermediate serves as a versatile scaffold for developing novel agents in oncology, neuroscience, and infectious diseases.[6]

Caption: Role as a versatile scaffold in synthetic chemistry.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound is a hazardous substance and must be handled with appropriate care.

GHS Hazard Classification: [2]

-

Signal Word: Danger

-

Pictograms:

-

Corrosion

-

Harmful

-

Environmental Hazard

-

-

Hazard Statements:

Recommended Handling Procedures:

-

Engineering Controls: Always work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles.[8][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[9]

Disposal:

-

Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[7]

References

- 1. PubChemLite - this compound (C5H3ClIN) [pubchemlite.lcsb.uni.lu]

- 2. 4-Chloro-3-iodo-pyridine 97 89167-34-0 [sigmaaldrich.com]

- 3. This compound | 89167-34-0 | PDA16734 [biosynth.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Chloro-3-iodopyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-iodopyridine has emerged as a critical and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature, possessing a pyridine core with strategically positioned chloro and iodo substituents, offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, detailed synthetic methodologies, and key applications, with a focus on its role as a pivotal intermediate in the development of targeted therapeutics, including kinase inhibitors.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are a cornerstone of medicinal chemistry, with their derivatives forming the core of numerous approved drugs. This compound (CAS No: 89167-34-0) is a particularly valuable member of this class. The distinct reactivity of the chloro and iodo groups allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The iodine atom, being more susceptible to oxidative addition, typically reacts first, leaving the chloro group available for subsequent transformations. This predictable reactivity makes it an ideal scaffold for generating diverse libraries of substituted pyridines for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing synthetic protocols, purification strategies, and for understanding its behavior in biological assays.

| Property | Value | Reference |

| CAS Number | 89167-34-0 | [1] |

| Molecular Formula | C₅H₃ClIN | [1] |

| Molecular Weight | 239.44 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 69-70 °C | |

| Boiling Point | 248.6 °C | |

| SMILES | C1=CN=CC(=C1Cl)I | [2] |

| InChI | InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H | [2] |

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥97%. Below is a comparative table of prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific purity and characterization data.

| Supplier | Purity | Available Quantities | Contact Information |

| Sigma-Aldrich | 97% | Gram to multi-gram | --INVALID-LINK-- |

| Biosynth | Custom | Inquire for details | --INVALID-LINK-- |

| Aladdin Scientific | ≥97% | 250mg to bulk | --INVALID-LINK-- |

| Ambeed | Inquire | Gram to kilogram | --INVALID-LINK-- |

| ChemicalBook | Various | Varies by supplier | --INVALID-LINK-- |

| ECHEMI | Various | Varies by supplier | --INVALID-LINK-- |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved from readily available starting materials. One common and effective method involves the ortho-iodination of 4-chloropyridine. The following protocol is a representative procedure.

Reaction Scheme

Caption: Synthesis of this compound from 4-chloropyridine.

Experimental Protocol

Materials:

-

4-Chloropyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of 4-chloropyridine in anhydrous THF to the cooled flask.

-

To this solution, add LDA solution dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of iodine in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors.

A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridine scaffold is a common motif in kinase inhibitors, often mimicking the adenine ring of ATP to bind to the enzyme's active site. This compound provides a robust starting point for the synthesis of substituted pyridines that can be tailored to target specific kinases.

Derivatives of this compound have been investigated as potential inhibitors for a range of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR)[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR)[4]

-

Src family kinases[4]

Key Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5] this compound is an excellent substrate for this reaction, with the more reactive C-I bond undergoing coupling with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties at the 3-position of the pyridine ring.

References

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-3-iodopyridine

Introduction: The Strategic Value of Orthogonal Halogenation in Pyridine Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine ring remains a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive molecules. However, the true potential of this heterocycle is unlocked through precise and controlled functionalization. 4-Chloro-3-iodopyridine (CAS: 89167-34-0) stands out as a preeminent building block, offering chemists a powerful tool for sequential and site-selective synthesis.[1]

This guide provides a comprehensive analysis of the differential reactivity of the chloro and iodo groups in this compound. The core of its synthetic utility lies in the principle of orthogonal reactivity : the C(sp²)-I and C(sp²)-Cl bonds exhibit vastly different susceptibilities to various reaction conditions. The carbon-iodine bond, being weaker and more polarizable, serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. Conversely, the stronger, less reactive carbon-chlorine bond at the 4-position is preferentially targeted under conditions of nucleophilic aromatic substitution (SNAr) or by employing more robust cross-coupling catalyst systems. Understanding and exploiting this reactivity differential allows for the logical and efficient construction of complex, di-substituted pyridine derivatives that would be challenging to access through other means.

We will explore the mechanistic underpinnings of this selectivity, provide field-proven experimental protocols for key transformations, and present a strategic framework for leveraging this remarkable intermediate in multi-step synthetic campaigns.

Part 1: The Carbon-Iodine Bond: A Locus of High Reactivity for C3-Functionalization

The C3-iodo group is the more reactive site for the most common and synthetically valuable transformations, primarily due to the fundamental principles governing palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale for Enhanced Iodine Reactivity

The universally observed reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl .[2][3] This order is dictated by the kinetics of the rate-determining step in many catalytic cycles: the oxidative addition of the organohalide to the low-valent palladium(0) catalyst.

-

Bond Dissociation Energy (BDE): The C(sp²)-I bond (approx. 272 kJ/mol) is significantly weaker than the C(sp²)-Cl bond (approx. 401 kJ/mol). This lower BDE means that less energy is required to cleave the C-I bond during the oxidative addition step, resulting in a much lower activation energy and a correspondingly faster reaction rate.

-

Polarizability: Iodine is a larger, more polarizable atom than chlorine. This property facilitates the initial interaction and coordination with the electron-rich Pd(0) center, further promoting the oxidative addition process.

This inherent reactivity difference is so pronounced that it is often possible to selectively perform a cross-coupling reaction at the C-I position while leaving the C-Cl bond completely untouched, using standard catalytic systems under mild conditions.

Key Transformation 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. In this compound, this reaction proceeds with exceptional selectivity at the C3 position.[4][5]

Caption: Selective Suzuki-Miyaura coupling at the C-I bond.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C3

| Boronic Acid/Ester | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | >90 | [6] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [7] |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 88 | N/A |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 65 | 92 | N/A |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Assembly: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.015 equiv), and the ligand, such as XPhos (0.031 equiv).[7]

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask.

-

Reaction: Heat the reaction mixture to 100-120°C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-3-arylpyridine derivative.

Key Transformation 2: Sonogashira Cross-Coupling

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, selectively installing an alkyne moiety at the C3 position.[8][9] The classic protocol involves a palladium catalyst and a copper(I) co-catalyst, though copper-free methods are now common.[10]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling

-

Assembly: In a Schlenk tube under argon, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in an appropriate solvent such as THF or DMF.

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and the copper co-catalyst, copper(I) iodide (CuI, 0.1 equiv).

-

Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 4-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Workup: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the 4-chloro-3-alkynylpyridine product.

Part 2: The Carbon-Chlorine Bond: A Target for Nucleophiles and Robust Catalysis

While the C-I bond offers a path of least resistance for initial functionalization, the C-Cl bond at the 4-position is far from inert. Its reactivity can be unlocked through two primary strategies: nucleophilic aromatic substitution (SNAr) or more forcing cross-coupling conditions, typically after the C3 position has been modified.

Mechanistic Rationale for C4-Activation in SNAr

The C-Cl bond in 4-chloropyridine is highly susceptible to nucleophilic attack due to the powerful electron-withdrawing effect of the ring nitrogen atom.[11] This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen). When a nucleophile attacks the C4 carbon, the negative charge of the resulting intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom via resonance, providing significant stabilization.[12][13] The C3-position does not benefit from this resonance stabilization, rendering 3-halopyridines largely unreactive in SNAr reactions.[11][13]

Caption: The addition-elimination mechanism of SNAr.

Table 2: Nucleophilic Aromatic Substitution at C4

| Nucleophile | Reagent | Base/Solvent | Temp (°C) | Product Type |

| Amine | R₂NH | K₂CO₃ / DMSO | 120 | 4-Aminopyridine |

| Alkoxide | RONa | ROH | 80 | 4-Alkoxypyridine |

| Thiolate | RSNa | DMF | 60 | 4-Thioetherpyridine |

| Azide | NaN₃ | DMSO | 100 | 4-Azidopyridine |

Experimental Protocol: SNAr with an Amine

-

Assembly: Combine the 3-substituted-4-chloropyridine substrate (1.0 equiv), the desired amine (2.0-3.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv) in a pressure vessel or sealed tube.

-

Solvent Addition: Add a polar aprotic solvent, such as DMSO or NMP.

-

Reaction: Seal the vessel and heat the mixture to 120-150°C for 12-48 hours.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Key Transformation 3: Buchwald-Hartwig Amination

For C-N bond formation under milder conditions than SNAr, or for less nucleophilic amines, the Buchwald-Hartwig amination is the method of choice.[14][15][16] This reaction is typically performed on the C-Cl bond after the C-I bond has already been functionalized. It requires specialized, electron-rich, and sterically bulky phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[16]

Experimental Protocol: Buchwald-Hartwig Amination at C4

-

Assembly: In a glovebox or under an inert atmosphere, charge a vial with the 3-substituted-4-chloropyridine substrate (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and a suitable Buchwald ligand (e.g., Xantphos, 0.04 equiv).[17]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat to 90-110°C for 8-24 hours.

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography to yield the desired 3,4-disubstituted pyridine.

Part 3: Comparative Reactivity and Strategic Synthesis

The true power of this compound is realized when its orthogonal reactivity is used to build molecular complexity in a planned, stepwise fashion. The general strategy involves an initial, mild cross-coupling at C3, followed by a more demanding reaction at C4.

Table 3: Comparative Reactivity Profile of this compound

| Position | Bond | Relative Reactivity | Preferred Reaction Type | Key Conditions / Catalyst |

| C3 | C-I | High | Pd-Catalyzed Cross-Coupling | Mild: Pd(PPh₃)₄, PdCl₂(dppf) |

| C4 | C-Cl | Low (Cross-Coupling) | Pd-Catalyzed Cross-Coupling | Forcing: Pd(OAc)₂ + Bulky Ligand |

| C4 | C-Cl | Moderate (SNAr) | Nucleophilic Substitution | High Temp, Polar Aprotic Solvent |

Synthetic Workflow: A Stepwise Approach to 3,4-Disubstituted Pyridines

The following workflow demonstrates the logical application of the reactivity principles discussed. This approach allows for the introduction of two different points of diversity (R¹ and R²) in a controlled manner.

Caption: Strategic workflow for sequential functionalization.

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for efficiency and precision. Its reactivity profile is defined by a clear hierarchy: the C-I bond at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions under mild conditions, while the C-Cl bond at the 4-position remains resilient, awaiting activation by nucleophilic aromatic substitution or more potent catalytic systems. This predictable, orthogonal reactivity empowers researchers, scientists, and drug development professionals to design and execute complex synthetic routes with a high degree of control, facilitating the exploration of novel chemical space and accelerating the discovery of next-generation therapeutics and advanced materials.

References

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. proprogressio.hu [proprogressio.hu]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. research.rug.nl [research.rug.nl]

- 17. Buchwald Hartwig Coupling [commonorganicchemistry.com]

Methodological & Application

Sonogashira coupling protocols using 4-Chloro-3-iodopyridine

An In-Depth Guide to the Sonogashira Coupling of 4-Chloro-3-iodopyridine: Protocols, Mechanisms, and Applications

Introduction: Strategic Synthesis of Substituted Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

This guide focuses on the application of the Sonogashira coupling to a particularly valuable substrate: this compound. This molecule is a strategic building block due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[3][4] This inherent reactivity difference allows for highly selective functionalization at the C-3 position, leaving the C-4 chloro substituent untouched for subsequent transformations. This regioselectivity is crucial for the controlled, stepwise synthesis of complex, multi-substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry.[5]

The Reaction Mechanism: A Palladium and Copper Duet

The Sonogashira coupling is most commonly performed with a dual catalyst system, involving both palladium and copper(I) salts. The reaction proceeds through two interconnected catalytic cycles, as detailed below.[1][6] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

The Palladium Cycle

The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

-

Reductive Activation: The reaction typically starts with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species by an amine, a phosphine ligand, or another reactant.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the most reactive site on the substrate, the C-I bond of this compound, to form a Pd(II) intermediate.[1][6]

-

Transmetalation: This is the crucial step where the two catalytic cycles intersect. The organopalladium(II) complex reacts with a copper acetylide species (formed in the copper cycle), transferring the alkynyl group to the palladium center and regenerating the copper catalyst.[1]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product, 4-chloro-3-alkynylpyridine, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]

The Copper Cycle

The copper(I) co-catalyst serves to activate the terminal alkyne, increasing the reaction rate and allowing for milder conditions (often room temperature).[1][7]

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[6]

-

Deprotonation: In the presence of an amine base, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate.[2][6] This species is highly nucleophilic and poised for the transmetalation step.

While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to byproducts.[3] This has led to the development of copper-free Sonogashira protocols, which are often preferred for their simplified product purification.[2][3]

Caption: Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocols

General Workflow

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[3][8]

Caption: General experimental workflow for the Sonogashira coupling.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling various terminal alkynes with this compound. The use of a copper(I) co-catalyst often allows the reaction to proceed efficiently at room temperature.

Materials and Reagents:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Reaction Parameters:

| Component | Stoichiometry (eq.) | Catalyst Loading (mol%) |

|---|---|---|

| This compound | 1.0 | - |

| Terminal Alkyne | 1.1 - 1.2 | - |

| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | 2 - 5 |

| CuI | 0.04 - 0.10 | 4 - 10 |

| Base (e.g., TEA) | 2.0 - 3.0 | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

-

Evacuate the flask and backfill with inert gas three times.

-

Add anhydrous, degassed solvent (e.g., THF) and degassed base (e.g., TEA, 2.5 eq.) via syringe.

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.1 eq.) dropwise via syringe.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60 °C) may be required for less reactive alkynes.[9]

-

Upon completion (typically 2-16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3-alkynylpyridine.[10]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination is a concern for downstream applications. It often requires more active palladium catalysts or slightly higher temperatures.[3]

Materials and Reagents:

-

This compound

-

Terminal Alkyne

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(II) source and a bulky, electron-rich phosphine ligand.[6]

-

Amine Base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, Dioxane, or neat amine)

-

Inert gas (Nitrogen or Argon)

Reaction Parameters:

| Component | Stoichiometry (eq.) | Catalyst Loading (mol%) |

|---|---|---|

| This compound | 1.0 | - |

| Terminal Alkyne | 1.2 - 1.5 | - |

| Pd(PPh₃)₄ | 0.03 - 0.05 | 3 - 5 |

| Base (e.g., DIPA) | 3.0 - 5.0 (or as solvent) | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and Pd(PPh₃)₄ (e.g., 4 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed solvent (e.g., THF) and degassed base (e.g., DIPA, 4.0 eq.). Alternatively, the reaction can be run in the neat amine base as the solvent.[9]

-

Add the terminal alkyne (1.2 eq.) dropwise via syringe.

-

Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a co-solvent was used, remove it under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Reaction or Low Yield | 1. Inactive catalyst. 2. Poor quality reagents/solvents (presence of water or oxygen). 3. Insufficient temperature for less reactive substrates. | 1. Use a fresh batch of palladium catalyst and CuI.[3] 2. Ensure all solvents and amine bases are anhydrous and thoroughly degassed.[3][11] 3. Increase the reaction temperature incrementally.[9] Consider switching to a higher-boiling solvent like DMF. |

| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[3][12] 3. Reaction temperature is too high. | 1. Use fresh, high-purity reagents. 2. Add a phosphine ligand to stabilize the catalyst. 3. If using THF, consider switching to DMF or running the reaction in neat amine.[9] |

| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction. 2. High concentration of copper catalyst. | 1. Ensure the reaction is performed under a strict inert atmosphere with rigorously degassed reagents.[3][11] 2. Reduce the loading of the CuI co-catalyst. 3. Switch to a copper-free protocol.[3] |

| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Base is degraded or insufficient. 3. Steric hindrance from a bulky alkyne. | 1. Increase the reaction time or temperature.[11] 2. Use a freshly opened or distilled amine base and ensure at least 2 equivalents are used. 3. Increase the catalyst loading slightly and consider adding a slight excess of the alkyne.[11] |

Conclusion and Future Applications

The Sonogashira coupling of this compound is a highly reliable and regioselective method for synthesizing 4-chloro-3-alkynylpyridines. The differential reactivity of the C-I and C-Cl bonds provides a strategic advantage, enabling selective functionalization at the C-3 position. The resulting products are themselves valuable intermediates, poised for further diversification. The remaining chloro group at the C-4 position can be targeted in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate complex, tri-substituted pyridine scaffolds, demonstrating the power of this methodology in building molecular complexity.[5]

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 4-Chloro-3-iodopyridine

Introduction: The Strategic Value of Substituted Aminopyridines

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, serving as critical pharmacophores that influence potency, selectivity, and pharmacokinetic properties. The ability to selectively introduce amine functionalities onto a pyridine ring is therefore a cornerstone of medicinal chemistry and drug development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][2][3]

This guide focuses on a particularly valuable and challenging substrate: 4-chloro-3-iodopyridine. Its di-halogenated nature presents a unique opportunity for sequential, site-selective functionalization. The significant difference in reactivity between the C-I and C-Cl bonds allows for a highly regioselective Buchwald-Hartwig amination at the C-3 position, leaving the C-4 chloro-substituent intact for subsequent downstream transformations. This application note provides a deep dive into the mechanistic principles governing this selectivity, offers guidance on reaction optimization, and presents detailed protocols for researchers.

Mechanistic Rationale: Achieving High Regioselectivity

The success of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle.[1][4][5] The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-3-iodopyridine Scaffold

Introduction: The Strategic Advantage of the 4-Chloro-3-iodopyridine Scaffold in Kinase Inhibitor Discovery

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has rendered them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs featuring heterocyclic scaffolds that mimic the adenine region of ATP, thereby competing for the ATP-binding site of the kinase.[3][4]

Among the myriad of heterocyclic cores, the pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding pocket.[5][6] The this compound building block, in particular, offers a unique and powerful platform for the synthesis of diverse kinase inhibitor libraries. Its strategic di-halogenation provides two distinct points for sequential and regioselective functionalization, enabling the rapid exploration of structure-activity relationships (SAR).

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the selective introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 3-position.[7] The less reactive C-Cl bond at the 4-position can then be subjected to a second coupling reaction or nucleophilic aromatic substitution under more forcing conditions, providing a modular and convergent approach to complex, highly substituted pyridine derivatives. This inherent regioselectivity offers chemists precise control over the final molecular architecture, a crucial aspect in the rational design of potent and selective kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using the this compound scaffold. We will delve into detailed, field-proven protocols for key cross-coupling reactions, provide insights into the causality behind experimental choices, and present data on the biological activity of exemplary kinase inhibitors derived from this versatile building block.

Synthetic Strategies: Harnessing Palladium Catalysis for Scaffold Elaboration

The elaboration of the this compound core into complex kinase inhibitors predominantly relies on a suite of powerful palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the three most pivotal transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods are foundational for creating the C-C and C-N bonds that constitute the backbone of many potent kinase inhibitors.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl substituents at the 3-position of the pyridine ring. This is crucial for optimizing interactions with the hydrophobic regions of the kinase ATP-binding site and for vectorially expanding the molecule into solvent-exposed regions to enhance solubility and pharmacokinetic properties.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are highly effective for coupling with less reactive aryl chlorides, although for the more reactive C-I bond, simpler catalysts like Pd(PPh₃)₄ are often sufficient.[8] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups on the coupling partners.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

dot

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-4-chloropyridine derivative.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with this compound

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |